molecular formula C8H14BrN3O B2578087 2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide CAS No. 2442597-61-5

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide

Cat. No.: B2578087
CAS No.: 2442597-61-5
M. Wt: 248.124
InChI Key: QXRKVXPVFVSLCS-UHFFFAOYSA-N
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Description

“2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide” is a compound that is likely to be a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . A method for preparing a similar compound, 2-methyl-5-(piperidin-4-yl) pyrimidine, has been disclosed in a patent . The target product is prepared from 2-methyl pyrimidine, which serves as a starting raw material, through brominating, coupling, removing, and catalytic hydrogenation reaction .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would likely include this piperidine ring, along with additional functional groups.


Chemical Reactions Analysis

The synthesis of piperidine derivatives often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The specific reactions involved in the synthesis of “this compound” would depend on the specific synthetic route chosen.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. For example, a similar compound, 2-Methyl-5-(Piperidin-4-Yloxy)Benzo[D]Thiazole, has a molecular weight of 248.35 .

Scientific Research Applications

Antimicrobial Activity

2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide and its derivatives have been explored for their antimicrobial properties. Studies have shown these compounds to exhibit strong antimicrobial activity, which includes both antibacterial and antifungal effects. For instance, specific derivatives have been found to act against various microorganisms, demonstrating their potential as effective antimicrobial agents (Krolenko et al., 2016) (Vankadari et al., 2013).

Anticancer Potential

The derivatives of this compound have also been synthesized and evaluated for their potential as anticancer agents. Some compounds have shown promising results in this area, indicating that they could be explored further for their therapeutic applications in cancer treatment (Rehman et al., 2018).

Tuberculostatic Activity

Research has also delved into the tuberculostatic activity of this compound derivatives. These compounds have been tested in vitro for their activity against tuberculosis, showing varying levels of effectiveness in inhibiting the growth of tuberculosis-causing bacteria (Foks et al., 2004).

Antioxidant Properties

Some derivatives of this compound have been screened for their antioxidant activity. This aspect of research highlights the potential use of these compounds in combating oxidative stress-related conditions (Mallesha et al., 2014).

Mechanism of Action

Future Directions

The future directions for research on “2-Methyl-5-(piperidin-4-yl)-1,3,4-oxadiazole hydrobromide” could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its potential applications in pharmaceuticals .

Properties

IUPAC Name

2-methyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.BrH/c1-6-10-11-8(12-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRKVXPVFVSLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCNCC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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